4-[(Aminocarbonyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(carbamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVRQUHNZHBKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212385 | |
| Record name | Benzoic acid, p-ureido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-25-8 | |
| Record name | 4-[(Aminocarbonyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, p-ureido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6306-25-8 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6306-25-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, p-ureido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Aminocarbonyl Amino Benzoic Acid and Its Advanced Precursors
Classical and Modern Approaches for Urea (B33335) Moiety Formation at the Para-Position
The introduction of the ureido group (-NH-CO-NH2) at the para-position of benzoic acid is a key synthetic challenge. Various classical and modern methods have been developed to achieve this transformation efficiently.
Carbonylation Reactions for Ureido Linkage Construction
Carbonylation reactions represent a powerful tool for the formation of urea derivatives. These methods often involve the use of carbon monoxide or its surrogates to introduce the carbonyl group. A notable approach is the palladium-catalyzed oxidative carbonylation of amines. In this process, a primary amine, such as 4-aminobenzoic acid, can be reacted with carbon monoxide and an oxidant in the presence of a palladium catalyst to form the corresponding urea. researchgate.net While highly effective, these reactions often require high pressures of carbon monoxide and air. researchgate.net
Another strategy involves the use of phosgene (B1210022) or its safer substitutes like triphosgene (B27547). The reaction of an aromatic amine with triphosgene can generate an intermediate aryl isocyanate, which then reacts with ammonia (B1221849) to yield the desired urea. anton-paar.com
A more recent development in this area is the sulfur-catalyzed oxidative carbonylation of aliphatic amines and β-amino alcohols to ureas and 2-oxazolidinones, respectively. This method utilizes sodium nitrite (B80452) for the reoxidation of hydrogen sulfide (B99878) to sulfur in the catalytic cycle.
Coupling Strategies Involving Isocyanates or Carbodiimides
The reaction of 4-aminobenzoic acid or its derivatives with isocyanates or the use of carbodiimides as coupling agents are well-established methods for forming the ureido linkage.
Isocyanate-Based Syntheses: The most direct route involves the reaction of 4-aminobenzoic acid with a source of isocyanate. A common laboratory-scale synthesis involves the in-situ generation of an isocyanate from a carboxylic acid via a Curtius rearrangement, which can then be trapped by an amine. acs.org For instance, a one-pot microwave irradiation of a carboxylic acid and an amine in the presence of diphenylphosphoryl azide (B81097) can rapidly produce unsymmetrical ureas. acs.org The reaction of 4-aminobenzoic acid with potassium cyanate (B1221674) in the presence of an acid can also yield 4-[(aminocarbonyl)amino]benzoic acid.
The following table summarizes representative isocyanate-based reactions for urea synthesis:
| Reactants | Reagents/Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| Aromatic Acid, Amine | Diphenylphosphoryl azide, Microwave (1-5 min) | Unsymmetrical Urea | Rapid, one-pot, tandem Curtius rearrangement | acs.org |
| Amine, Potassium Cyanate | Ammonium (B1175870) chloride, Water, Microwave (15 min) | Monosubstituted Urea | Rapid, high yield, compatible with acid-labile groups | chemistryviews.org |
| Primary Amide | Phenyliodine diacetate (PIDA), Ammonia source, TFE | N-substituted Urea | Hofmann rearrangement, mild conditions | thieme-connect.com |
Carbodiimide-Mediated Coupling: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents to facilitate the formation of amide and urea bonds. nih.gov The reaction proceeds through an O-acylisourea intermediate formed from the carboxylic acid and the carbodiimide. orgsyn.org This reactive intermediate can then react with an amine to form the desired product. However, this method can be prone to side reactions, such as the formation of N-acylureas. orgsyn.org The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to minimize these side reactions and reduce racemization in the case of chiral substrates. nih.gov
Functional Group Interconversions on the Benzoic Acid Core
Once the ureido-benzoic acid scaffold is in place, further modifications can be achieved through functional group interconversions on both the carboxylic acid and the aromatic ring.
Carboxyl Group Derivatization in the Presence of Urea Linkage
The carboxylic acid group of this compound can be converted into various derivatives, such as esters and amides, while keeping the urea moiety intact.
Esterification: Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst (e.g., concentrated sulfuric acid), can be employed. For instance, 4-aminobenzoic acid can be esterified with ethanol (B145695) and sulfuric acid to produce ethyl p-aminobenzoate (Benzocaine). Similar conditions can be applied to this compound, although the reaction conditions may need to be optimized to avoid hydrolysis of the urea linkage. The use of milder conditions, such as boric acid catalysis, has also been reported for the esterification of benzoic acids.
Amide Formation: The carboxylic acid can be activated to form an amide bond with an amine. Common activating agents include thionyl chloride to form an acyl chloride, or coupling reagents like DCC or EDC. researchgate.netresearchgate.net Titanium tetrachloride (TiCl4) has also been shown to be an effective mediator for the direct condensation of carboxylic acids and amines. researchgate.net
The table below provides an overview of common derivatizations of the carboxylic acid group.
| Transformation | Reagents/Conditions | Product | Key Considerations | Reference |
|---|---|---|---|---|
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | Reversible reaction; may require removal of water. | |
| Amide Formation | Amine, Coupling agent (e.g., DCC, EDC) or Activating agent (e.g., SOCl₂) | Amide | Choice of reagent depends on substrate compatibility. | researchgate.netresearchgate.net |
| Amide Formation | Amine, TiCl₄, Pyridine (B92270) | Amide | Effective for a wide range of substrates. | researchgate.net |
Transformations of Aromatic Ring Substituents
The aromatic ring of this compound can undergo electrophilic substitution reactions. The ureido group is an ortho, para-directing and activating group, similar to an acetamido group.
Nitration: The nitration of aromatic compounds is a classic electrophilic aromatic substitution. For a compound like 4-acetamidobenzoic acid, which is structurally similar to the target molecule, nitration with a mixture of nitric and sulfuric acids primarily yields the 3-nitro derivative. acs.org Careful control of the reaction temperature is crucial to obtain the desired regioselectivity. nih.gov It is expected that the nitration of this compound would also favor substitution at the 3-position.
Halogenation: Halogenation of the aromatic ring can be achieved using various halogenating agents. For example, bromination can be carried out using reagents like N-bromosuccinimide (NBS). The directing effect of the ureido group would favor substitution at the positions ortho to it.
Sulfonation: Aromatic sulfonation can be achieved using fuming sulfuric acid or sulfur trioxide. This reaction is reversible, and the sulfo group can be removed by heating in aqueous acid.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This includes the use of safer solvents, catalytic methods, and energy-efficient techniques.
Use of Greener Solvents and Reagents: A significant advancement in green urea synthesis is the replacement of toxic and hazardous solvents like DMF with more benign alternatives. Cyrene™, a bio-based solvent, has been shown to be a highly efficient medium for the synthesis of ureas from isocyanates and secondary amines, offering a simple work-up procedure and a significant increase in molar efficiency. rsc.org Another green approach involves using urea itself as a carbonyl source, which can be a substitute for the highly toxic phosgene.
Catalytic and Solvent-Free Methods: The development of catalytic and solvent-free synthetic routes is a cornerstone of green chemistry. The synthesis of ureas from amines and carbon dioxide under atmospheric pressure has been achieved using an oxovanadium(V) catalyst with a silylating reagent in a solvent-free system. researchgate.net Furthermore, solvent- and catalyst-free synthesis of urea derivatives has been reported under certain conditions, offering an exceptionally clean and efficient process. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. anton-paar.com The synthesis of unsymmetrical ureas via a microwave-accelerated, one-pot tandem Curtius rearrangement has been demonstrated to be extremely rapid (1–5 minutes). acs.org Similarly, the reaction of amines with potassium cyanate to form monosubstituted ureas can be significantly expedited using microwave irradiation in water. chemistryviews.orgresearchgate.net
Biocatalysis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While specific biocatalytic routes to this compound are not yet widely reported, the enzymatic synthesis of related compounds, such as 4-hydroxybenzoic acid from renewable feedstocks, demonstrates the potential of this approach. researchgate.netnih.gov The use of enzymes could enable the synthesis to be performed under mild conditions, reducing energy consumption and waste generation. nih.gov
The following table highlights some green chemistry approaches applicable to the synthesis of aromatic ureas.
| Green Principle | Methodology | Advantages | Reference |
|---|---|---|---|
| Safer Solvents | Use of Cyrene™ for urea synthesis | Bio-based, less toxic, efficient work-up | rsc.org |
| Catalysis & Solvent-Free | Oxovanadium(V) catalyzed synthesis from amines and CO₂ | Atmospheric pressure, no organic solvent | researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis | Drastically reduced reaction times, often higher yields | anton-paar.comacs.orgchemistryviews.orgresearchgate.net |
| Renewable Feedstocks & Mild Conditions | Biocatalytic synthesis of related benzoic acids | Use of renewable starting materials, mild reaction conditions | researchgate.netnih.govnih.gov |
Catalytic Hydrogenation Strategies for Aromatic Nitro Precursors
The primary route to obtaining 4-aminobenzoic acid, a critical intermediate for this compound, is through the catalytic hydrogenation of 4-nitrobenzoic acid. This process is a cornerstone of industrial chemistry for the reduction of aromatic nitro groups to amines due to its high efficiency and selectivity. google.com The reaction involves the reduction of the nitro group (–NO₂) to an amino group (–NH₂) using molecular hydrogen in the presence of a metal catalyst. google.com
Research and patent literature detail various successful conditions for this transformation, with palladium on carbon (Pd/C) and Raney nickel being prominent catalysts. orgsyn.orgnih.gov These methods are noted for their high yields and the excellent purity of the resulting 4-aminobenzoic acid.
A common industrial approach involves preparing an aqueous solution of the sodium salt of 4-nitrobenzoic acid by dissolving it in a sodium hydroxide (B78521) solution. nih.govgoogle.com This solution is then subjected to hydrogenation in an autoclave under controlled temperature and pressure. nih.govgoogle.com The use of a Pd/C catalyst is frequently cited, leading to selectivities for the conversion of 4-nitrobenzoic acid that can reach 100%, with final product yields often exceeding 95%. nih.govgoogle.com After the reaction is complete, the catalyst is filtered off for recovery and reuse, and the 4-aminobenzoic acid is precipitated by acidifying the solution. nih.govgoogle.com
The reaction conditions are critical for ensuring both safety and efficiency. While the hydrogenation of aromatic nitro compounds is generally straightforward, it can pose risks due to the potential formation of unstable hydroxylamine (B1172632) intermediates that could decompose exothermically. google.com Therefore, precise control over parameters like temperature, pressure, and catalyst loading is essential for a safe and optimized process.
Table 1: Catalytic Hydrogenation of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid
| Catalyst | Substrate | Solvent System | Temperature | Hydrogen Pressure | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|---|---|---|
| Pd/C | Sodium salt of 4-nitrobenzoic acid | Water | 60-70 °C | 2-4 MPa | >96% | >99% | google.com |
| 5% Pd/C | Sodium salt of 4-nitrobenzoic acid | Water | 60-70 °C | 1-2 MPa | >95% | >99% | nih.gov |
| Raney Nickel | 4-nitrobenzoic acid | Water / Tetrahydrofuran | 100±2 °C | 0.9±0.1 MPa | 97.2% | Not Specified | orgsyn.org |
Solvent-Free or Low-Solvent Reaction Systems
In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents. These strategies not only reduce environmental impact but can also simplify product purification and reduce costs.
For the synthesis of the 4-aminobenzoic acid precursor, the catalytic hydrogenation of 4-nitrobenzoic acid in aqueous media is a prime example of a low-solvent or green-solvent system. nih.govgoogle.com Water is used as the reaction medium, avoiding the need for organic solvents, which simplifies the process and reduces waste. nih.govgoogle.com As detailed in patents, this method is highly effective, providing high yields and purity. nih.govgoogle.com The process involves creating an aqueous solution of the sodium salt of 4-nitrobenzoic acid, which is then hydrogenated. nih.gov This approach is environmentally friendly and efficient for large-scale production. nih.gov
The subsequent conversion of 4-aminobenzoic acid to this compound can also be approached with low-solvent methodologies. A well-established method for forming a ureido linkage involves the reaction of an amine with an alkali metal cyanate in an aqueous acidic medium. Another common approach is the direct reaction of the amine with urea, typically by heating the two solids together, often with the evolution of ammonia. This reaction can potentially be performed with minimal or no solvent.
Furthermore, research into the synthesis of related urea derivatives highlights the viability of water as a solvent for such transformations. For instance, the synthesis of 4-ureidooxycyclophosphamide (B1202476) has been successfully achieved by reacting 4-hydroxycyclophosphamide (B600793) with hydroxyurea (B1673989) in water, demonstrating that ureido bond formation can be compatible with aqueous systems. nih.gov Another patented process for producing 4-amino-uracil involves the reaction of solid cyanoacetic acid, urea, and acetic anhydride (B1165640) at elevated temperatures, showcasing a low-solvent approach. google.com
Modern solvent-free techniques, such as mechanochemical synthesis (high-speed ball milling) or sonication, represent advanced strategies that could be applied to this synthesis. These methods involve the direct reaction of solid-state reactants, driven by mechanical or ultrasonic energy, completely eliminating the need for a solvent medium and often accelerating reaction rates.
Chemical Reactivity and Mechanistic Pathways of 4 Aminocarbonyl Amino Benzoic Acid
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group in 4-[(Aminocarbonyl)amino]benzoic acid is a key site for chemical modification, enabling the formation of esters and amides, and also being susceptible to decarboxylation under certain conditions.
Esterification Reactions and Kinetic Studies
The esterification of carboxylic acids is a fundamental reaction in organic synthesis. For this compound, this reaction proceeds by heating with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. This is a reversible process known as Fischer-Speier esterification. The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.
While specific kinetic studies on the esterification of this compound are not extensively documented in publicly available literature, the kinetics of esterification of similar benzoic acid derivatives have been studied. For example, the esterification of benzoic acid with various alcohols is known to be a slow and reversible process. The reaction rate is influenced by the structure of the alcohol and the reaction conditions.
A general representation of the esterification reaction is as follows:
This compound + R-OH ⇌ 4-[(Aminocarbonyl)amino]benzoate ester + H₂O
| Alcohol (R-OH) | Catalyst | Conditions | Product |
| Methanol | H₂SO₄ | Heating | Methyl 4-[(aminocarbonyl)amino]benzoate |
| Ethanol (B145695) | H₂SO₄ | Heating | Ethyl 4-[(aminocarbonyl)amino]benzoate |
This table represents expected products based on general principles of Fischer-Speier esterification, as specific experimental data for this compound is limited in available literature.
Amidation Reactions and Amide Bond Formation
The carboxylic acid functionality of this compound can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as it is generally unreactive towards amines under neutral conditions. Common methods for amide bond formation involve the use of coupling agents.
While specific examples of amidation reactions starting from this compound are not readily found in the literature, the general principles of amide bond formation are well-established. For instance, the synthesis of hydrazides from the corresponding esters, which are themselves derived from the carboxylic acid, has been reported for related benzamidobenzoic acids. nih.gov This two-step process involves initial esterification followed by reaction with hydrazine (B178648) hydrate. nih.gov
A direct amidation can be represented as:
This compound + R₂NH --(Coupling Agent)--> N-substituted-4-[(aminocarbonyl)amino]benzamide
| Amine (R₂NH) | Coupling Agent | Conditions | Product |
| Primary Amine (R'NH₂) | e.g., DCC, EDC | Room Temp. or Heating | N-R'-4-[(aminocarbonyl)amino]benzamide |
| Secondary Amine (R'R''NH) | e.g., DCC, EDC | Room Temp. or Heating | N,N-R',R''-4-[(aminocarbonyl)amino]benzamide |
This table illustrates the expected outcomes of amidation reactions based on general synthetic methodologies, as specific data for this compound is scarce.
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur in benzoic acid derivatives under specific conditions. For simple benzoic acid, this typically requires high temperatures and the presence of a catalyst like copper. The presence of substituents on the aromatic ring can significantly influence the ease of decarboxylation. Generally, electron-withdrawing groups facilitate this reaction.
While there is no specific literature detailing the decarboxylation of this compound, studies on related compounds such as substituted 4-aminobenzoic acids provide some insights. The decarboxylation of these compounds in acidic aqueous solutions has been investigated, suggesting that the reaction mechanism is complex and dependent on the pH and the nature of the substituents.
Transformations of the Urea (B33335) (Aminocarbonyl)amino Moiety
The urea group in this compound presents another site for chemical reactions, including hydrolysis and reactions at the nitrogen atoms.
Hydrolysis and Amine Release Mechanisms
The urea functionality can undergo hydrolysis under acidic or basic conditions to release ammonia (B1221849) and carbon dioxide, ultimately leading to the formation of 4-aminobenzoic acid. This reaction is generally slow under neutral conditions but is accelerated by the presence of acids or bases.
The mechanism of acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the urea, making the carbonyl carbon more susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.
While specific kinetic data for the hydrolysis of the urea moiety in this compound is not available, the general mechanisms for amide and urea hydrolysis are well understood. mdpi.com
N-Alkylation and Acylation Reactions
The nitrogen atoms of the urea moiety are potential sites for alkylation and acylation reactions. These reactions would lead to the formation of N-substituted derivatives of this compound.
N-Alkylation: The introduction of an alkyl group onto one of the nitrogen atoms of the urea could be achieved using an alkylating agent such as an alkyl halide. The reaction would likely require a base to deprotonate the urea nitrogen, increasing its nucleophilicity.
N-Acylation: The acylation of the urea nitrogen can be accomplished using an acylating agent like an acyl chloride or an acid anhydride (B1165640). This reaction introduces an acyl group, forming an N-acylurea derivative.
Detailed research findings on the N-alkylation and N-acylation of this compound are not well-documented. However, based on the general reactivity of ureas, these transformations are chemically feasible.
| Reaction Type | Reagent | Conditions | Potential Product |
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH) | N-Alkyl-4-[(aminocarbonyl)amino]benzoic acid derivative |
| N-Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | N-Acyl-4-[(aminocarbonyl)amino]benzoic acid derivative |
This table presents potential reactions based on the general chemical behavior of the urea functional group, as specific experimental details for this compound are limited.
Cyclization Reactions Leading to Heterocyclic Systems
The bifunctional nature of this compound, containing both a ureido and a carboxylic acid group, makes it a valuable precursor for the synthesis of heterocyclic systems through intramolecular cyclization reactions. The most prominent cyclization pathway involves the condensation of the two functional groups to form quinazoline-based structures, which are significant scaffolds in medicinal chemistry.
The primary cyclization product is 6-carboxamidoquinazoline-2,4(1H,3H)-dione, also known as N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-6-yl)formamide. This transformation is typically achieved under thermal conditions, often with acid or base catalysis to facilitate the reaction.
Mechanism:
The reaction proceeds via an intramolecular nucleophilic acyl substitution. The mechanism can be described in the following steps:
Activation of the Carboxyl Group: In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an ester or acyl chloride.
Intramolecular Nucleophilic Attack: The terminal nitrogen atom of the ureido group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated carboxyl group. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking nitrogen to one of the hydroxyl groups of the intermediate.
Dehydration: The intermediate eliminates a molecule of water, leading to the formation of the six-membered heterocyclic ring.
Tautomerization: The resulting enol form tautomerizes to the more stable quinazoline-2,4(1H,3H)-dione structure.
While specific documented examples starting directly from this compound are sparse in readily available literature, the synthesis of the quinazoline-2,4(1H,3H)-dione core from related structures, such as anthranilic acids and ureas, is a well-established synthetic route. nih.govresearchgate.net For instance, the reaction of anthranilic esters with ureas or isocyanates is a common method for preparing these heterocycles. The intramolecular version starting from 4-ureidobenzoic acid follows the same fundamental mechanistic principles.
| Starting Materials | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| o-Aminobenzoic Acid Derivatives + Urea/Isocyanate | Heating, often in a high-boiling solvent (e.g., DMF, acetic acid) | Quinazoline-2,4(1H,3H)-dione | nih.govresearchgate.net |
| o-Aminonitriles + CO₂ | Catalyst (e.g., mesoporous smectites), pressure, heat | Quinazoline-2,4(1H,3H)-dione | researchgate.netrsc.org |
| This compound (Predicted) | Thermal dehydration, possibly with acid/base catalyst | Substituted Quinazoline-2,4(1H,3H)-dione | N/A |
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the electronic properties of its two substituents: the ureido group (-NHCONH₂) and the carboxylic acid group (-COOH). These groups exert competing influences on the aromatic system.
Ureido Group (-NHCONH₂): The nitrogen atom directly attached to the ring possesses a lone pair of electrons that can be delocalized into the π-system. This resonance effect is strongly electron-donating, making the ureido group a powerful activating group and an ortho, para-director.
Carboxylic Acid Group (-COOH): This group is electron-withdrawing through both inductive and resonance effects. The carbonyl group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.
Electrophilic Aromatic Substitution: Regioselectivity and Kinetics
In electrophilic aromatic substitution (EAS) reactions, the powerful activating and ortho, para-directing ureido group overwhelmingly dictates the position of substitution. libretexts.org The deactivating, meta-directing carboxyl group has a lesser influence on the regiochemical outcome.
Regioselectivity: Electrophilic attack will occur at the positions most activated by the electron-donating ureido group. These are the carbons ortho to the ureido group (positions 3 and 5). The para-position is blocked by the carboxylic acid. Therefore, electrophilic substitution on this compound is expected to yield 3-substituted products almost exclusively.
The mechanism for EAS involves two main steps:
Attack on the Electrophile: The π-electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com When attack occurs at the C-3 position (ortho to the ureido group), the positive charge can be delocalized onto the ureido nitrogen, providing significant resonance stabilization. This is not possible for meta attack.
Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
Kinetics: The rate of electrophilic aromatic substitution is significantly influenced by the substituents. The strongly activating ureido group increases the electron density of the ring, making it more nucleophilic. masterorganicchemistry.com Although the carboxylic acid group is deactivating, the net effect is that this compound is more reactive towards EAS than benzene itself. The rate-determining step is the formation of the high-energy arenium ion, and the stabilization provided by the ureido group lowers the activation energy for this step. dntb.gov.uanih.gov
| Reaction | Typical Reagents | Electrophile (E⁺) | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 3-Nitro-4-[(aminocarbonyl)amino]benzoic acid |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Br⁺ or Cl⁺ | 3-Bromo-4-[(aminocarbonyl)amino]benzoic acid or 3-Chloro-4-[(aminocarbonyl)amino]benzoic acid |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-Sulfo-4-[(aminocarbonyl)amino]benzoic acid |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ | Reaction is complex; potential for N-alkylation and low yield due to deactivating -COOH group. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | Reaction is generally unsuccessful due to the deactivating effect of the -COOH group and Lewis acid complexation with the ureido group. |
Nucleophilic Aromatic Substitution on Activated Systems
Nucleophilic aromatic substitution (SNAr) does not readily occur on the parent this compound molecule. The SNAr mechanism requires two key features on the aromatic ring:
A good leaving group (typically a halide).
Strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.org
The parent compound lacks both a suitable leaving group and the necessary strong activation. The ureido group is electron-donating, and the carboxylic acid group, while electron-withdrawing, is not typically sufficient to activate the ring for SNAr and is in the wrong position relative to potential substitution sites.
However, derivatives of this compound can be engineered to undergo SNAr. For example, if the compound first undergoes electrophilic nitration, as described in the previous section, the product would be 3-nitro-4-[(aminocarbonyl)amino]benzoic acid. If a leaving group, such as a halogen, were present at the C-4 position instead of the ureido group (i.e., in a compound like 4-chloro-3-nitrobenzoic acid), this system would be highly activated for SNAr.
Mechanism on an Activated System: The SNAr reaction proceeds via a two-step addition-elimination mechanism:
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (LG). This attack is facilitated by the electron-withdrawing group, which delocalizes the resulting negative charge. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the leaving group.
For a hypothetical activated derivative, such as 5-chloro-2-nitro-4-ureidobenzoic acid, a nucleophile could displace the chloride ion because the negative charge of the Meisenheimer intermediate would be stabilized by both the adjacent nitro group and the para-carboxyl group.
| Requirement | Role in Mechanism | Example in a Hypothetical Derivative |
|---|---|---|
| Leaving Group (LG) | Is displaced by the incoming nucleophile. | A halogen (e.g., -Cl, -F) at a position on the ring. |
| Electron-Withdrawing Group (EWG) | Activates the ring and stabilizes the Meisenheimer complex via resonance. Must be ortho or para to the LG. | A nitro group (-NO₂) positioned ortho to the leaving group. |
| Nucleophile (Nu⁻) | Attacks the electron-deficient carbon and replaces the leaving group. | Alkoxides (RO⁻), amines (R₂NH), thiolates (RS⁻). |
Computational and Theoretical Investigations of 4 Aminocarbonyl Amino Benzoic Acid Molecular Architecture and Reaction Dynamics
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-[(Aminocarbonyl)amino]benzoic acid, these methods can elucidate its stable conformations, electronic distribution, and inherent reactivity.
The conformational landscape of this compound is primarily determined by the rotational freedom around the C-N bond of the ureido group and the C-C bond connecting the carboxyl group to the phenyl ring. Density Functional Theory (DFT) and ab initio methods are powerful tools for exploring this landscape.
DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are widely employed to determine the optimized geometries and relative energies of different conformers. nih.govscirp.org For the carboxylic acid group, two primary conformers, cis and trans, are possible with respect to the orientation of the hydroxyl hydrogen. Computational studies on similar benzoic acid derivatives often show that the cis conformer, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is more stable due to the formation of an intramolecular hydrogen bond. scirp.org
Table 1: Illustrative Calculated Geometric Parameters for a Substituted Benzoic Acid (Analogous to 4-Ureidobenzoic Acid) using DFT/B3LYP
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(ring)-C(carboxyl) | 1.485 | ||
| C=O | 1.210 | O=C-OH | 122.5 |
| C-OH | 1.350 | C(ring)-C-O | 118.0 |
| C-N(ureido) | 1.400 | C(ring)-C-N | 120.0 |
| N-C(carbonyl) | 1.360 | C-N-C | 125.0 |
| C(carbonyl)=O | 1.230 | N-C=O | 123.0 |
| N-H | 1.010 | H-N-C | 118.0 |
| C(ring)-C(ring)-C(carboxyl)-O | ~0 (planar) | ||
| C(ring)-N-C(carbonyl)-N | ~180 (trans) or ~0 (cis) |
Note: The data in this table is illustrative and based on typical values for related compounds. Specific calculations for this compound would be required for precise values.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich ureido group and the phenyl ring, while the LUMO is likely to be centered on the electron-withdrawing carboxylic acid group and the phenyl ring. This distribution would facilitate intramolecular charge transfer from the ureido moiety to the carboxylic acid group upon electronic excitation.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ).
These descriptors provide a quantitative measure of the molecule's reactivity and susceptibility to chemical reactions. ijastems.org
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Substituted Benzoic Acid
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Chemical Hardness (η) | 2.35 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 3.67 |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds. nih.govijastems.org
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the study of intermolecular interactions in a simulated environment (e.g., in solution or in a crystal lattice).
For this compound, MD simulations could be used to:
Sample Conformational Space: To identify the most populated conformations in a given solvent and at a specific temperature, providing a more realistic picture than static calculations in a vacuum.
Analyze Hydrogen Bonding: To study the dynamics of intermolecular hydrogen bonds, which are expected to be significant for this molecule due to the presence of the carboxylic acid and ureido groups. This is crucial for understanding its self-assembly and crystal packing.
Calculate Free Energies: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energies between the molecule and a target receptor or to understand the energetics of self-association. nih.gov
Mechanistic Computational Studies of Key Reactions
Computational chemistry is also a powerful tool for elucidating reaction mechanisms, identifying transition states, and predicting reaction pathways.
For reactions involving this compound, such as its synthesis or degradation, computational methods can be used to map out the entire reaction coordinate. This involves locating the structures of reactants, products, and any intermediates, as well as the transition states that connect them.
The characterization of a transition state is typically achieved by finding a stationary point on the potential energy surface that has exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate. Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it connects the desired reactants and products. This provides a detailed picture of the bond-breaking and bond-forming processes.
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.
Vibrational Spectroscopy: DFT calculations can be used to predict the infrared (IR) and Raman spectra of this compound. rasayanjournal.co.innih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. msu.edu These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement with experiment. rasayanjournal.co.in The analysis of the vibrational modes allows for a detailed assignment of the experimental spectrum.
Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm-1) for a Substituted Benzoic Acid
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Assignment |
| ν(O-H) | 3450 | 3460 | Carboxylic acid O-H stretch |
| ν(N-H) | 3350, 3280 | 3360, 3290 | Ureido N-H stretches |
| ν(C=O) carboxyl | 1710 | 1715 | Carboxylic acid C=O stretch |
| ν(C=O) ureido | 1660 | 1665 | Ureido C=O stretch (Amide I) |
| δ(N-H) + ν(C-N) | 1580 | 1585 | Amide II band |
| ν(C-C) ring | 1605, 1510 | 1608, 1512 | Aromatic ring stretches |
Note: The data is illustrative and based on typical assignments for similar compounds. rasayanjournal.co.innih.gov
Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of electronic excited states. nih.gov This allows for the prediction of the UV-Visible absorption spectrum, including the wavelength of maximum absorption (λmax) and the oscillator strengths of the transitions. For this compound, TD-DFT could be used to characterize the π→π* and n→π* transitions responsible for its UV absorption profile.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights into 4 Aminocarbonyl Amino Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the unambiguous structural confirmation of 4-[(Aminocarbonyl)amino]benzoic acid. By probing the magnetic environments of atomic nuclei, NMR provides precise information about the chemical structure, connectivity, and even subtle stereochemical details.
Detailed ¹H and ¹³C NMR Spectral Assignment for Structural Confirmation
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound exhibit characteristic signals that can be definitively assigned to the specific atoms within the molecule. These assignments are crucial for verifying the compound's identity and purity.
In a typical ¹H NMR spectrum recorded in a solvent like DMSO-d₆, the aromatic protons on the benzene (B151609) ring appear as distinct doublets due to ortho-coupling. The protons of the urea (B33335) and carboxylic acid functional groups are also observable, often as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides complementary information, with separate resonances for the carbonyl carbons of the urea and carboxylic acid groups, as well as for the aromatic carbons. The chemical shifts of these carbons are indicative of their electronic environment.
Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 2H | Aromatic protons ortho to the carboxylic acid group |
| ~7.65 | d | 2H | Aromatic protons ortho to the urea group |
| ~9.50 | s (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~8.80 | s (broad) | 1H | Urea proton (-NH-) |
| ~6.50 | s (broad) | 2H | Urea protons (-NH₂) |
Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| ~167 | Carboxylic acid carbonyl carbon (-COOH) |
| ~155 | Urea carbonyl carbon (-NHCONH₂) |
| ~143 | Aromatic carbon attached to the urea group |
| ~130 | Aromatic carbons ortho to the carboxylic acid group |
| ~125 | Aromatic carbon attached to the carboxylic acid group |
| ~117 | Aromatic carbons ortho to the urea group |
2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
To further substantiate the structural assignments and elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum reveals scalar coupling between protons, confirming the ortho-relationship of the aromatic protons. Cross-peaks would be observed between the signals at ~7.85 ppm and ~7.65 ppm.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
Solid-State NMR for Polymorphic Studies
In the solid state, this compound can potentially exist in different crystalline forms, known as polymorphs. These polymorphs can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique to probe these polymorphic differences. Variations in the crystal packing and intermolecular interactions in different polymorphs lead to changes in the chemical shifts and line shapes in the ssNMR spectra, particularly for the carbon and nitrogen atoms involved in hydrogen bonding.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly sensitive to the presence of specific functional groups and the nature of hydrogen bonding.
Characteristic Absorption Bands for Carboxylic Acid and Urea Functional Groups
The FTIR and Raman spectra of this compound are rich with characteristic bands that serve as fingerprints for its key functional groups.
The carboxylic acid group gives rise to several distinct vibrations:
A broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, is a hallmark of the hydrogen-bonded carboxylic acid dimer.
A sharp and intense C=O stretching band is observed around 1680-1660 cm⁻¹.
The urea moiety also presents a set of characteristic absorption bands:
N-H stretching vibrations are typically seen in the 3500-3200 cm⁻¹ region. The presence of multiple bands in this region can indicate different hydrogen bonding environments for the NH and NH₂ protons.
The C=O stretching vibration of the urea (Amide I band) appears at a lower frequency than that of the carboxylic acid, usually around 1650-1630 cm⁻¹.
N-H bending vibrations (Amide II band) are found near 1600 cm⁻¹.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3200 | N-H stretching | Urea |
| 3300-2500 | O-H stretching (broad) | Carboxylic Acid |
| ~1680 | C=O stretching | Carboxylic Acid |
| ~1640 | C=O stretching (Amide I) | Urea |
| ~1600 | N-H bending (Amide II) | Urea |
| ~1420 | C-O-H in-plane bending | Carboxylic Acid |
| ~1315 | C-N stretching | Urea |
| ~920 | O-H out-of-plane bending (dimer) | Carboxylic Acid |
Elucidation of Intra- and Intermolecular Hydrogen Bonding Patterns
The precise positions and shapes of the O-H and N-H stretching bands in the FTIR and Raman spectra are highly sensitive to the strength and nature of hydrogen bonds. In the solid state, this compound forms an extensive network of intermolecular hydrogen bonds.
The broadness of the O-H stretching band is a direct consequence of the strong hydrogen bonding between the carboxylic acid groups, leading to the formation of centrosymmetric dimers. Furthermore, the urea functional group acts as both a hydrogen bond donor (through its N-H groups) and acceptor (through its carbonyl oxygen). This allows for the formation of additional hydrogen bonds, linking the urea moieties to each other and to the carboxylic acid groups of neighboring molecules. These interactions create a stable, three-dimensional supramolecular architecture. The analysis of the shifts in the C=O and N-H vibrational frequencies provides valuable insights into the strength and geometry of these crucial intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways
Mass spectrometry is an essential analytical technique for the determination of the molecular weight and structural characterization of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, MS provides precise data on the molecular formula and the connectivity of atoms through controlled fragmentation.
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its exact mass. For this compound, with the molecular formula C₈H₈N₂O₃, the theoretical monoisotopic mass can be calculated with great precision. Experimental determination, often performed using techniques like electrospray ionization (ESI) coupled with a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap, confirms this composition.
Research on related compounds, such as the cystobactamids, has utilized ESI-HRMS to confirm the successful synthesis of the 4-ureidobenzoic acid moiety. uni-hannover.dersc.org The exact mass is a critical parameter for confirming the identity of the compound in synthesis and metabolic studies. rsc.org
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₈N₂O₃ |
| Theoretical Exact Mass | 180.0535 g/mol |
| Experimentally Confirmed Mass | 180.0535 g/mol rsc.org |
| Ionization Mode | Electrospray Ionization (ESI) rsc.org |
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS spectra for this compound are not widely published, its fragmentation pathways can be predicted based on its chemical structure, which contains a carboxylic acid, a phenyl ring, and a urea group.
Upon ionization (e.g., forming the [M+H]⁺ ion), collision-induced dissociation (CID) would likely initiate fragmentation at the most labile bonds. Key predicted fragmentation pathways include:
Decarboxylation: The loss of a carbon dioxide molecule (CO₂, 44.00 Da) from the carboxylic acid group is a common fragmentation for benzoic acid derivatives.
Urea Moiety Cleavage: Fragmentation across the urea group can occur, leading to the loss of isocyanic acid (HNCO, 43.02 Da) to produce a fragment corresponding to the 4-aminobenzoic acid cation.
Loss of Water: The elimination of a water molecule (H₂O, 18.01 Da) is also a plausible pathway, particularly from the protonated carboxylic acid.
These fragmentation patterns are crucial for distinguishing isomers and identifying metabolites in complex biological matrices.
Table 2: Predicted MS/MS Fragmentation Pathways for this compound ([M+H]⁺, m/z 181.06)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss |
| 181.06 | 163.05 | 18.01 | H₂O |
| 181.06 | 138.06 | 43.02 | HNCO |
| 181.06 | 137.07 | 44.00 | CO₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is dictated by the chromophores present in its structure: the benzene ring, the carbonyl groups of the urea and carboxylic acid, and the nitrogen atoms with lone pair electrons.
The electronic spectrum of this compound is expected to be characterized by two main types of electronic transitions:
π→π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They are associated with the conjugated system of the aromatic ring and the carbonyl groups. These transitions are expected to produce strong absorption bands at shorter wavelengths, likely in the 200–300 nm range. The substitution on the benzene ring influences the exact position and intensity of these bands.
n→π* Transitions: These are lower-intensity absorptions that occur at longer wavelengths. They involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital of a carbonyl or aromatic group. These transitions are characteristically weak and may sometimes be obscured by the more intense π→π* bands.
Photochemical stability is a critical property, particularly for compounds intended for applications where light exposure is unavoidable. The absorption of UV radiation can lead to the electronic excitation of the molecule, potentially initiating degradation reactions.
Detailed experimental studies on the specific photochemical degradation pathways of this compound are not extensively documented in publicly available literature. However, potential degradation mechanisms could involve the cleavage of the urea linkage, decarboxylation of the acid, or reactions involving the aromatic ring, depending on the irradiation conditions and the surrounding chemical environment. The study of photostability often involves exposing the compound to controlled light sources and analyzing the resulting products over time using techniques like HPLC and LC-MS. uni-koeln.de
X-ray Diffraction (XRD) Analysis
For this compound, an XRD analysis would reveal how the molecules pack in the crystal lattice. It is highly probable that the crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. The urea group, with its two N-H donors and one C=O acceptor, and the carboxylic acid group, with its O-H donor and C=O acceptor, are prime sites for forming robust hydrogen-bonding motifs, such as dimers and extended chains.
While the importance of XRD for structural elucidation is well-established, specific crystallographic data (e.g., space group, unit cell dimensions, and atomic coordinates) for this compound are not reported in major crystallographic databases as of the latest review. uni-koeln.de Such an analysis would be invaluable for understanding its solid-state properties and for rational drug design efforts. uni-koeln.de
Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research
Detailed structural and phase analysis of the chemical compound this compound, also known as 4-ureidobenzoic acid, through advanced spectroscopic methods such as single-crystal X-ray diffraction and powder X-ray diffraction, has not been reported in publicly accessible scientific literature.
Despite extensive searches of chemical databases and scholarly articles, specific crystallographic data, which is essential for a thorough examination of the compound's three-dimensional atomic arrangement and polymorphic forms, could not be located. This includes the absence of key information such as unit cell dimensions, space group, and atomic coordinates from single-crystal X-ray diffraction studies. Similarly, no powder X-ray diffraction patterns, which are crucial for analyzing the compound's crystalline phases and identifying potential polymorphs, were found.
The requested article, which was to be focused on the "," cannot be generated without this fundamental experimental data. The specified subsections, "5.5.1. Single Crystal X-ray Diffraction for Crystal Structure Determination" and "5.5.2. Powder X-ray Diffraction for Polymorphism and Phase Analysis," require detailed research findings that are currently unavailable in the public domain.
While information exists for related compounds, such as 4-aminobenzoic acid and other benzoic acid derivatives, this information is not applicable to the specific molecular structure of this compound. The unique arrangement of the aminocarbonylamino (urea) group attached to the benzoic acid moiety would result in a distinct crystal packing and diffraction pattern.
Therefore, a comprehensive and scientifically accurate article on the advanced spectroscopic characterization of this compound, as per the provided outline, cannot be produced at this time due to the lack of primary research data.
Applications of 4 Aminocarbonyl Amino Benzoic Acid in Advanced Materials and Supramolecular Architectures
Role as a Key Building Block in Complex Chemical Synthesis
The bifunctional nature of 4-ureidobenzoic acid makes it a versatile building block for the synthesis of both discrete, complex molecules and large polymeric structures. Its carboxylic acid can readily participate in reactions like esterification or amidation, while the urea (B33335) group provides a stable, planar, and interactive site for non-covalent interactions.
Synthesis of Macrocyclic Compounds and Cages
While direct examples of macrocycles and cages constructed solely from 4-ureidobenzoic acid are not extensively documented in the surveyed literature, its potential as a monomer for such structures is clear. Its utility has been demonstrated in the synthesis of analogues of complex natural products. For instance, 4-ureidobenzoic acid has been synthesized and incorporated as a building block in analogues of cystobactamids, a class of antibiotics. uni-hannover.dersc.org In this context, the design of a cystobactamid analogue containing the urea group of 4-ureidobenzoic acid was pursued to enhance molecular properties like solubility and to introduce new hydrogen bonding interactions. uni-hannover.de The synthesis involves the hydrolysis of its methyl ester precursor, methyl 4-ureidobenzoate, using lithium hydroxide (B78521). uni-hannover.dersc.org The ability to be incorporated into an oligomeric scaffold composed of para-aminobenzoic acid-derived moieties highlights its role as a valuable synthetic component for modifying complex molecular frameworks. uni-hannover.de
Precursor for Advanced Polymeric Materials (e.g., polyamides, polyureas with specific properties)
The most prominent application of 4-ureidobenzoic acid in polymer science is its role as a powerful end-capping agent for creating supramolecular polymers with enhanced mechanical properties. rsc.orgtue.nl This is achieved by functionalizing the ends of pre-existing polymer chains (telechelic polymers) with the UBA motif. These terminal UBA groups can then associate non-covalently with each other, effectively linking the polymer chains into a much larger network.
This approach was successfully used with poly(ethylene-butylene). The resulting bis-UBA telechelic poly(ethylene-butylene) polymers showed a dramatic increase in their mechanical properties compared to the unfunctionalized prepolymer, demonstrating the effectiveness of the UBA motif in materials applications. rsc.orgtue.nl The strength and directionality of the hydrogen bonds between the UBA end groups are responsible for this significant improvement.
| Material Type | Precursor/Monomer | Resulting Property | Source(s) |
| Supramolecular Polymer | bis-UBA telechelic poly(ethylene-butylene) | Dramatically increased mechanical properties | rsc.orgtue.nl |
| Natural Product Analogue | 4-Ureidobenzoic acid | Modified solubility and hydrogen bonding | uni-hannover.de |
Supramolecular Self-Assembly and Crystal Engineering
Supramolecular chemistry relies on non-covalent interactions to build ordered structures from molecular components. 4-Ureidobenzoic acid is an exemplary molecule in this field due to its capacity for highly specific and strong self-assembly.
Directed Assembly through Multiple Hydrogen Bonding Interactions
The combination of the urea and carboxylic acid groups within a single molecule allows 4-ureidobenzoic acid to form a highly stable, self-complementary quadruple hydrogen-bonding motif. rsc.orgrsc.org In this arrangement, two UBA molecules dimerize through a robust DADA (Donor-Acceptor-Donor-Acceptor) array. The carboxylic acid of one molecule forms a double hydrogen bond with the carboxylic acid of the second molecule, while the urea groups of the two molecules also interact via a double hydrogen bond.
This self-complementary quadruple hydrogen bonding was confirmed in the solid state by a crystal structure. rsc.orgrsc.org This interaction is remarkably strong, with a dimerization constant on the order of 10⁹ M⁻¹ in chloroform, making it an excellent candidate for driving supramolecular assembly even in dilute conditions. rsc.orgtue.nltue.nl In the solid state, these dimers can be further linked by weaker hydrogen bonds to form one-dimensional chains. rsc.org
| UBA Motif Properties | Value / Description | Solvent | Source(s) |
| Interaction Type | Self-complementary quadruple hydrogen bonding | - | rsc.orgrsc.org |
| Dimerization Constant (Kdim) | ~10⁹ M⁻¹ | Chloroform | rsc.orgtue.nltue.nl |
| Solid-State Structure | Dimer units linked into 1D chains | - | rsc.org |
Formation of Cocrystals and Multicomponent Solids
The strong hydrogen-bonding capability of 4-ureidobenzoic acid makes it a prime candidate for crystal engineering and the formation of multicomponent solids like cocrystals. While the literature focuses heavily on its self-assembly into homodimers, its ability to interact with other molecules has been demonstrated. rsc.org
A notable example is its interaction with NaPy (a pyridine (B92270) derivative), where it forms a heterodimer at high concentrations in chloroform. rsc.org This demonstrates its capacity to form multicomponent solids through specific intermolecular recognition. However, upon dilution, the equilibrium shifts to favor the formation of the more stable UBA homodimer, showcasing a controllable assembly process. rsc.org The ability of the UBA motif to selectively form homodimers even in the presence of the structurally similar ureidopyrimidinone (UPy) motif further highlights its high fidelity in forming specific multicomponent systems. rsc.org
Perspectives and Emerging Research Avenues for 4 Aminocarbonyl Amino Benzoic Acid
Development of Asymmetric Synthesis Routes to Chiral Derivatives
The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical and materials science. For 4-[(Aminocarbonyl)amino]benzoic acid, the development of asymmetric synthetic routes to its chiral derivatives is a logical next step for unlocking its potential in these areas. Although specific research on this compound is limited, established methodologies for other chiral amines and amino acids provide a clear roadmap.
Chirality could be introduced by modifying the core structure, for example, by adding a stereogenic center to a substituent on the benzene (B151609) ring or the urea (B33335) moiety. Research has demonstrated the efficacy of nickel-catalyzed asymmetric hydrogenation for producing chiral α-amino acid derivatives with excellent enantiomeric excess (ee) and high yields. rsc.org This technique could potentially be adapted for derivatives of this compound. Another proven strategy involves the use of chiral reagents, such as tert-butanesulfinamide, which has been employed on large scales for the asymmetric synthesis of a wide variety of amines for drug discovery. yale.edu Similarly, chiral Ni(II) complexes of Schiff bases are effective in the asymmetric synthesis of tailor-made α-amino acids and could serve as a model for developing syntheses for chiral derivatives of the target compound. nih.gov
Table 1: Potential Strategies for Asymmetric Synthesis
| Method | Description | Potential Application to this compound | Representative Literature |
|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral precursor using a chiral metal catalyst (e.g., Nickel-based). | Reduction of an appropriately substituted, prochiral derivative to create a stereocenter. | rsc.org |
| Chiral Auxiliaries | Covalent bonding of a chiral auxiliary (e.g., tert-butanesulfinamide) to a substrate to direct a stereoselective reaction. | Condensation with a ketone or imine derivative, followed by stereoselective addition and removal of the auxiliary. | yale.edu |
| Chiral Metal Complexes | Use of chiral ligands to form a metal complex that catalyzes an enantioselective reaction. | Asymmetric alkylation or other transformations on a substrate coordinated to a chiral Ni(II) complex. | nih.gov |
Exploration of Organocatalytic Applications
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a powerful and often more sustainable alternative to traditional metal-based catalysis. mdpi.com The structural motifs present in this compound—specifically the urea and carboxylic acid groups—are hallmarks of effective hydrogen-bonding organocatalysts. The urea group is an excellent hydrogen-bond donor, capable of activating electrophiles and controlling stereochemistry.
While this compound itself has not been reported as an organocatalyst, its structure provides a template for the design of new catalysts. By introducing chiral scaffolds, it is conceivable to develop derivatives that could catalyze a range of asymmetric transformations. The field of organocatalysis has successfully utilized amines and amino acids, such as L-proline, to facilitate stereoselective reactions by forming enamines with carbonyl compounds. mdpi.com Similarly, chiral phosphoric acids have been used to catalyze the synthesis of complex molecules. mdpi.com Derivatives of this compound could be designed to operate through similar activation modes, leveraging its hydrogen-bonding capabilities for novel applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flow reactors, presents significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The integration of the synthesis of this compound and its derivatives with flow chemistry platforms is a promising research direction for efficient and safe production.
Table 2: Comparison of Batch vs. Potential Flow Synthesis
| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis | Advantage of Flow |
|---|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior temperature control. rsc.org | Enhanced operational safety. |
| Efficiency | Longer reaction times, including manual transfers between steps. | Reduced reaction times and potential for end-to-end automation. rsc.org | Increased productivity. |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Scalability is achieved by running the system for longer periods ("scaling out"). nih.gov | More straightforward path to larger scale production. |
| Process Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise control over all reaction parameters. | Improved reproducibility and product quality. |
Advanced Computational-Experimental Feedback Loops for Material Design
The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of new materials. An advanced computational-experimental feedback loop involves using computational tools to predict the properties of novel molecules, guiding experimental efforts toward the most promising candidates. The experimental results are then used to refine the computational models, creating a virtuous cycle of design and discovery.
For this compound, this approach could be used to design novel polymers or functional materials. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the geometric structure and predict spectroscopic and electronic properties of derivatives. researchgate.net This was demonstrated in a study on the related compound 4-(carboxyamino)-3-guanidino-benzoic acid, where DFT was used to obtain the optimized structure and simulate IR, Raman, and NMR spectra. researchgate.net A similar workflow could be applied to a virtual library of this compound derivatives. For instance, a computational study on phenylcarbamoylbenzoic acid analogs used molecular docking to evaluate their binding at an active site, guiding the synthesis of compounds with high antioxidant activity. nih.gov By predicting properties like polymerizability, electronic conductivity, or self-assembly behavior, computational models can prioritize synthetic targets, saving significant time and resources in the laboratory.
Table 3: Hypothetical Computational-Experimental Feedback Loop
| Step | Action | Tools/Methods | Desired Outcome |
|---|---|---|---|
| 1. Design | Propose novel derivatives of this compound with target properties. | Molecular modeling software, quantum chemistry (DFT). | A ranked list of candidate molecules with predicted properties. |
| 2. Synthesize | Synthesize the top-ranked candidate molecules from the design phase. | Organic synthesis techniques (e.g., flow chemistry). | Pure samples of the designed molecules. |
| 3. Test | Characterize the properties of the newly synthesized materials. | Spectroscopy (NMR, IR), thermal analysis, electronic measurements. | Experimental data on the actual properties of the molecules. |
| 4. Refine | Compare experimental data with computational predictions and refine the model. | Statistical analysis, machine learning. | An improved and more predictive computational model for the next design cycle. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
